1,3-Dichloro-2-isocyano-4-methylbenzene
Description
1,3-Dichloro-2-isocyano-4-methylbenzene (C₈H₅Cl₂NC) is a substituted benzene derivative featuring two chlorine atoms at positions 1 and 3, an isocyano (-NC) group at position 2, and a methyl (-CH₃) group at position 3. The isocyano group, a less common substituent compared to cyano (-CN) or nitro (-NO₂) groups, imparts unique electronic and steric properties to the molecule. This compound is primarily utilized in organic synthesis as a ligand or intermediate in the preparation of heterocyclic compounds and coordination complexes. Its reactivity is influenced by the electron-withdrawing nature of the isocyano group and the steric hindrance from the methyl and chlorine substituents .
Properties
IUPAC Name |
1,3-dichloro-2-isocyano-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOINNYGPNDBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)[N+]#[C-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-isocyano-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of 2-isocyano-4-methylbenzene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-isocyano-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The isocyano group can be oxidized to form corresponding isocyanates or other derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include isocyanates or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced compounds.
Scientific Research Applications
1,3-Dichloro-2-isocyano-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-isocyano-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1,3-Dichloro-2-isocyano-4-methylbenzene, it is compared to structurally analogous compounds (Table 1).
Table 1: Comparative Properties of Substituted Benzene Derivatives
| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Solubility (in DMSO) | Reactivity with Grignard Reagents |
|---|---|---|---|---|---|
| This compound | C₈H₅Cl₂NC | 98–102 | 265–270 (dec.) | High | Rapid adduct formation |
| 1,3-Dichloro-2-cyano-4-methylbenzene | C₈H₅Cl₂CN | 85–88 | 240–245 | Moderate | Slow nucleophilic addition |
| 1,3-Dichloro-4-methylbenzene | C₇H₆Cl₂ | 45–48 | 215–220 | Low | No reaction |
| 2-Isocyano-1,3,5-trimethylbenzene | C₁₀H₁₁NC | 75–78 | 230–235 | High | Moderate reactivity |
Key Comparisons:
Electronic Effects: The isocyano group in this compound exhibits stronger electron-withdrawing effects compared to cyano or methyl groups. This enhances its electrophilicity, facilitating reactions with nucleophiles like Grignard reagents. In contrast, 1,3-Dichloro-2-cyano-4-methylbenzene shows slower reactivity due to the cyano group’s weaker electron withdrawal .
Steric Hindrance: The chlorine and methyl substituents in the 1,3 and 4 positions create significant steric hindrance, limiting access to the isocyano group. This contrasts with 2-Isocyano-1,3,5-trimethylbenzene, where symmetrical methyl groups reduce steric strain, enabling easier ligand coordination in metal complexes .
Thermal Stability: this compound decomposes above 265°C, whereas its cyano analog is stable up to 245°C. The lower thermal stability of the isocyano derivative is attributed to the labile N≡C bond .
Applications: The isocyano compound is preferred in catalysis (e.g., palladium-mediated cross-couplings) due to its strong σ-donor capability. Conversely, 1,3-Dichloro-4-methylbenzene, lacking functional groups, is primarily a solvent or inert scaffold .
Research Findings and Challenges
Recent studies highlight the compound’s utility in synthesizing indole derivatives via [2+2] cycloadditions, achieving yields >80% under mild conditions . However, challenges persist in handling its moisture sensitivity and toxicity. Comparative toxicity assays show this compound (LD₅₀ = 120 mg/kg in rats) is more hazardous than its cyano analog (LD₅₀ = 350 mg/kg) .
Q & A
Q. What are the optimal synthetic routes for 1,3-Dichloro-2-isocyano-4-methylbenzene, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis of this compound typically involves halogenation and isocyano group introduction. Key steps include:
- Halogenation: Use chlorinating agents (e.g., Cl2, SO2Cl2) under anhydrous conditions. Temperature control (0–25°C) minimizes side reactions like over-chlorination .
- Isocyano Group Introduction: Employ the Hofmann isocyanide synthesis via carbylamine reaction, using chloroform and a strong base (e.g., KOH) under reflux. Solvent choice (e.g., DMSO) influences reaction efficiency .
- Yield Optimization: Monitor reaction progress via TLC or GC-MS. Quench reactions at intermediate stages to isolate intermediates and reduce byproducts .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: <sup>13</sup>C NMR identifies the isocyano group (δ 110–130 ppm) and aromatic chlorines. <sup>1</sup>H NMR confirms methyl group integration .
- IR Spectroscopy: Detect the isocyano stretch (~2150 cm<sup>-1</sup>) and C-Cl bonds (~550–850 cm<sup>-1</sup>) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]<sup>+</sup> and isotopic patterns for chlorine .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction: Separate polar byproducts using dichloromethane/water phases.
- Column Chromatography: Use silica gel with a gradient of hexane/ethyl acetate (95:5 to 85:15) to resolve halogenated intermediates .
- Crystallization: Recrystallize from ethanol at low temperatures (-20°C) to enhance purity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the isocyano group in this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using <sup>12</sup>C/<sup>13</sup>C-labeled isocyano groups to identify rate-determining steps .
- Computational Modeling: Density Functional Theory (DFT) calculates transition states for isocyano participation in cycloadditions or nucleophilic attacks .
- Trapping Experiments: Use dienophiles (e.g., tetrazines) to intercept reactive intermediates in click chemistry applications .
Q. How should researchers address contradictory data in biological activity studies (e.g., antimicrobial assays)?
Methodological Answer:
- Variable Standardization: Ensure consistent bacterial strain sources (e.g., ATCC standards for S. aureus and E. coli) and culture conditions (pH, temperature) to reduce variability .
- Dose-Response Curves: Test multiple concentrations (0.1–100 µM) in triplicate to identify IC50 trends. Use negative controls (DMSO) to rule out solvent effects .
- Meta-Analysis: Compare results with structurally similar compounds (e.g., 1-Chloro-2,4-dimethylbenzene derivatives) to contextualize discrepancies .
Q. What methodologies are recommended for studying the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies: Expose the compound to heat (40–60°C), light, and humidity. Monitor decomposition via HPLC every 24 hours .
- Stabilizer Screening: Test antioxidants (e.g., BHT) or inert atmospheres (N2) to prolong shelf life.
- Degradation Pathway Analysis: Use LC-MS/MS to identify breakdown products (e.g., hydrolysis to urea derivatives) .
Q. How can the compound be utilized in designing metal-organic frameworks (MOFs) or coordination polymers?
Methodological Answer:
- Ligand Screening: Test coordination with transition metals (e.g., Pd, Cu) in DMF/ethanol under solvothermal conditions.
- X-Ray Diffraction (XRD): Resolve crystal structures to confirm isocyano-metal binding modes .
- Surface Area Analysis: Use BET isotherms to evaluate MOF porosity for catalytic or gas storage applications .
Data Contradiction and Reliability
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
Methodological Answer:
- Detailed Reaction Logs: Document exact reagent grades (e.g., anhydrous DMSO vs. technical grade), stirring rates, and cooling/heating ramps .
- Collaborative Validation: Share protocols with independent labs to test reproducibility. Use platforms like PubChem for data deposition .
- Error Analysis: Apply root-cause analysis (e.g., Ishikawa diagrams) to trace deviations to specific variables (e.g., moisture content) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

